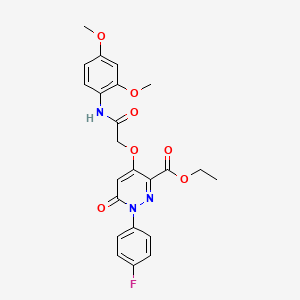

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)15-7-5-14(24)6-8-15)34-13-20(28)25-17-10-9-16(31-2)11-18(17)32-3/h5-12H,4,13H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQUVSQNNNEZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₇N₃O₅

- Molecular Weight : 267.28 g/mol

- CAS Number : 953393-46-9

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in inflammatory processes and other disease pathways. Key mechanisms include:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Receptor Modulation : It may modulate receptors involved in cellular signaling, which can affect processes such as cell proliferation and apoptosis.

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are critical mediators in inflammatory responses. For instance:

- Cytokine Inhibition : In vitro studies revealed that treatment with this compound significantly decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer activity:

- Cell Line Studies : In vitro tests against various cancer cell lines demonstrated cytotoxic effects, with IC50 values indicating effective growth inhibition. For example, it showed promising results against colon carcinoma HCT-116 cells .

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT-116 | 6.2 |

| T47D (Breast) | 27.3 |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyridazine class, providing insights into the potential effects of this compound:

- Study on Anti-inflammatory Effects : A study published in Pharmacology Research highlighted the ability of pyridazine derivatives to inhibit inflammatory pathways by blocking NF-kB activation .

- Anticancer Activity Assessment : Another research article documented the synthesis and evaluation of similar pyridazine compounds against various cancer cell lines, noting their effectiveness in inducing apoptosis and inhibiting cell proliferation.

- Mechanistic Insights : Investigations into the signaling pathways affected by these compounds revealed that they could interfere with MAPK signaling cascades, which are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs include pyridazine and pyrazine derivatives with variations in aromatic substituents and heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle :

- The target compound’s 1,6-dihydropyridazine core offers partial unsaturation, enhancing conjugation and rigidity compared to saturated pyrazine derivatives (e.g., tetrahydro-pyrazine in the third analog) . This may improve binding to planar enzyme active sites.

Substituent Effects: 4-Fluorophenyl vs. In contrast, the methyl group in the analog contributes steric bulk without significant electronic effects . 2,4-Dimethoxyphenyl vs. 4-Ethoxyphenyl: Methoxy groups (target) provide stronger electron-donating effects than ethoxy groups (analog), altering electronic density and solubility. Ethoxy’s longer alkyl chain may increase lipophilicity but reduce metabolic stability due to slower oxidation .

Biological Implications :

- Fluorine substitution (target) is associated with improved metabolic stability and bioavailability in drug design. The analog’s 4-methylphenyl group may reduce toxicity but limit target engagement due to weaker electronic interactions.

Physicochemical and Spectroscopic Properties

Table 2: Experimental Data and Characterization

Notes:

- The target compound’s 2,4-dimethoxyphenyl group generates distinct NMR signals (e.g., singlet for OCH3 at δ 3.8) compared to the analog’s ethoxy group (triplet for OCH2CH3 at δ 1.4) .

- Both compounds exhibit low aqueous solubility, typical of lipophilic heterocycles, necessitating formulation with co-solvents for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.